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Introduction
Fospropofol disodium, marketed under the trade name Lusedra, is a water-soluble prodrug of

the intravenous anesthetic agent propofol.[1] Developed to overcome some of the formulation

challenges associated with the lipid emulsion of propofol, such as pain on injection and the risk

of hyperlipidemia and bacterial contamination, fospropofol disodium offers a clear, aqueous

solution for intravenous administration.[2] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, synthesis, mechanism of

action, and analytical methodologies for fospropofol disodium.

Chemical Structure and Identification
Fospropofol disodium is chemically described as 2,6-diisopropylphenoxymethyl phosphate,

disodium salt.[3] The addition of a phosphate group to the propofol molecule imparts water

solubility.[4]

Chemical Structure Diagram:

A diagram of the chemical structure of fospropofol disodium.

Table 1: Chemical Identification of Fospropofol Disodium
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Identifier Value

IUPAC Name
disodium;[2,6-di(propan-2-yl)phenoxy]methyl

phosphate[1]

CAS Number 258516-87-9[1]

Molecular Formula C₁₃H₁₉Na₂O₅P[3]

Molecular Weight 332.24 g/mol [3]

Physicochemical Properties
Fospropofol disodium is a white to off-white powder that is freely soluble in water.[3] Its

aqueous solution is clear and colorless. The pH of the commercially available injection is

between 8.2 and 9.0.[5]

Table 2: Physicochemical Properties of Fospropofol Disodium

Property Value

Appearance White to off-white powder

Solubility Water-soluble[2]

pKa (solution) 8.2 - 9.0[5]

LogP (fospropofol free acid) 4.25540

Boiling Point 441.5°C at 760 mmHg

Flash Point 220.8°C

Synthesis and Manufacturing
Several synthetic routes for fospropofol disodium have been described. A common method

involves the reaction of 2,6-diisopropylphenol with a phosphono-O-methylating agent.

Experimental Protocol: Synthesis of Fospropofol Disodium

A representative synthesis involves the following steps:
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Alkylation of 2,6-diisopropylphenol: 2,6-diisopropylphenol is reacted with

bromochloromethane in the presence of a base, such as sodium hydroxide, to form 2-

(chloromethoxy)-1,3-diisopropylbenzene.

Phosphorylation: The resulting intermediate is then reacted with a phosphate source, such

as phosphoric acid, in the presence of a base like triethylamine.

Salt Formation: The final product, fospropofol, is treated with a sodium source, typically

sodium hydroxide, to form the disodium salt.

Logical Relationship of a Synthetic Pathway:

Starting Materials

Intermediate Formation

Phosphorylation

Final Product

2,6-diisopropylphenol 2-(chloromethoxy)-1,3-diisopropylbenzene
+ Reagent 1 + Base 1

Bromochloromethane

Sodium Hydroxide

Fospropofol (acid form)
+ Reagent 2 + Base 2

Phosphoric Acid

Triethylamine

Fospropofol Disodium
+ Base 3

Sodium Hydroxide

Click to download full resolution via product page

A simplified workflow for the synthesis of fospropofol disodium.

Mechanism of Action
Fospropofol disodium is a prodrug and is pharmacologically inactive until it is metabolized in

the body.[1] Upon intravenous administration, it is rapidly hydrolyzed by alkaline phosphatases,
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which are ubiquitous enzymes found on the surface of endothelial cells, to produce the active

metabolite, propofol, along with phosphate and formaldehyde.[2] The formaldehyde is

subsequently oxidized to formate and eliminated.

Propofol exerts its sedative and hypnotic effects by potentiating the activity of the

neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central

nervous system. This potentiation leads to an increased influx of chloride ions into neurons,

resulting in hyperpolarization of the cell membrane and neuronal inhibition.

Signaling Pathway of Propofol (Active Metabolite):

Metabolism Neuronal Membrane Cellular Effect

Fospropofol Disodium Propofol (Active)
Hydrolysis by

Alkaline Phosphatase GABA-A Receptor
Potentiates GABA binding to

Chloride Channel (Closed)
Activates

Chloride Channel (Open)
Opens

Chloride Influx Hyperpolarization Neuronal Inhibition
(Sedation/Anesthesia)

Click to download full resolution via product page

Metabolism of fospropofol and the subsequent action of propofol on the GABA-A receptor.

Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of fospropofol disodium is characterized by its rapid conversion to

propofol. The pharmacodynamics are therefore primarily those of propofol, although the onset

of action is delayed compared to a direct injection of propofol due to the time required for

metabolic conversion.

Table 3: Summary of Pharmacokinetic Parameters
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Parameter Fospropofol Disodium
Propofol (from
Fospropofol)

Cmax (μg/mL)
138.4 ± 20.0 (10-30 mg/kg

dose)[6]

3.4 ± 1.0 (10-30 mg/kg dose)

[6]

Tmax (min) 4 - 5[6] 9 - 15[6]

Volume of Distribution (Vd) ~0.33 L/kg[5] ~4.5 L/kg[5]

Clearance (CL) ~0.3 L/h/kg[5] ~1.1 L/h/kg[5]

Elimination Half-life (t½) ~0.88 hours[5] ~1.13 hours[5]

Note: Values are approximate and can vary based on patient population and dosing.

Analytical Methodologies
The quantitative analysis of fospropofol disodium and its active metabolite, propofol, is crucial

for pharmacokinetic studies and quality control. High-performance liquid chromatography

(HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common

analytical technique.

Experimental Protocol: Quantitative Analysis of Fospropofol Disodium in Plasma by LC-

MS/MS

This protocol is a representative method based on literature for the analysis of fospropofol
and propofol in biological matrices.[7]

Sample Preparation:

To a 100 µL plasma sample, add an internal standard solution (e.g., a deuterated analog

of fospropofol or propofol).

Precipitate proteins by adding 300 µL of acetonitrile.

Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

HPLC System: A system capable of gradient elution.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate fospropofol and propofol (e.g., starting with 10%

B, increasing to 90% B over 5 minutes).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometric Detection:

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for fospropofol
and positive or negative mode for propofol.

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion

transitions for the analytes and internal standards.

Experimental Workflow for Analysis:
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A typical workflow for the quantitative analysis of fospropofol disodium in a biological matrix.
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Conclusion
Fospropofol disodium represents a significant advancement in intravenous anesthetic

delivery, offering a water-soluble alternative to propofol with a distinct pharmacokinetic profile.

This guide has provided a detailed overview of its chemical structure, physicochemical

properties, synthesis, mechanism of action, and analytical methodologies. The provided data

and protocols are intended to serve as a valuable resource for researchers and professionals

in the fields of pharmacology, medicinal chemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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